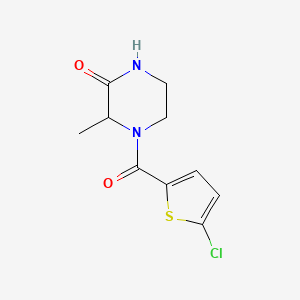

4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one

CAS No.: 1105699-70-4

Cat. No.: VC3004266

Molecular Formula: C10H11ClN2O2S

Molecular Weight: 258.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105699-70-4 |

|---|---|

| Molecular Formula | C10H11ClN2O2S |

| Molecular Weight | 258.73 g/mol |

| IUPAC Name | 4-(5-chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one |

| Standard InChI | InChI=1S/C10H11ClN2O2S/c1-6-9(14)12-4-5-13(6)10(15)7-2-3-8(11)16-7/h2-3,6H,4-5H2,1H3,(H,12,14) |

| Standard InChI Key | FJHHLFWEESHSSL-UHFFFAOYSA-N |

| SMILES | CC1C(=O)NCCN1C(=O)C2=CC=C(S2)Cl |

| Canonical SMILES | CC1C(=O)NCCN1C(=O)C2=CC=C(S2)Cl |

Introduction

Chemical Identity and Structure

Basic Identification

Physicochemical Properties

Fundamental Physical Properties

4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one has a precisely calculated molecular weight of 258.73 g/mol, which places it in a range commonly associated with drug-like compounds . The exact mass of the compound has been determined to be 258.0229765 Da, which is valuable information for analytical identification using mass spectrometry . Currently, several physical properties of this compound remain undetermined or unreported in available databases, including its density, boiling point, and melting point, indicating gaps in the comprehensive characterization of this molecule . The compound contains a total of 10 carbon atoms, 11 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, 1 sulfur atom, and 1 chlorine atom, forming a complex heterocyclic structure with multiple functional groups . The presence of heteroatoms contributes to the compound's potential for forming hydrogen bonds and other intermolecular interactions that may influence its solubility, crystal packing, and interaction with biological targets .

Data Comparison Table

Synthesis and Related Compounds

Related Structural Components

5-Chlorothiophene-2-carboxylic acid represents a key structural component that could serve as a precursor in the synthesis of the target compound . A one-pot method for synthesizing this important building block involves the chlorination of 2-thiophenecarboxaldehyde to form 5-chloro-2-thiophenecarboxaldehyde, followed by oxidation to the corresponding carboxylic acid . The reaction sequence begins with introducing chlorine to 2-thiophenecarboxaldehyde at controlled temperatures between -10 to 30°C, preferably -5 to 25°C, with a molar ratio of chlorine gas to starting material ranging from 4:1-0.9:1, optimally 1.5:1-1.05:1 . Following the formation of the intermediate 5-chloro-2-thiophenecarboxaldehyde, the process continues without isolation by introducing this intermediate into a pre-cooled sodium hydroxide solution while maintaining temperature below 30°C . Additional chlorination, followed by quenching with sodium sulfite, extraction, pH adjustment, filtration, recrystallization, and drying yields the target 5-chlorothiophene-2-carboxylic acid . This compound could then be converted to the corresponding acid chloride (5-chlorothiophene-2-carbonyl chloride) using standard methods, which would serve as the acylating agent for reaction with the piperazinone component .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume